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Compound of Interest

Compound Name: SGI-7079

Cat. No.: B610817 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SGI-7079 is a potent and selective, ATP-competitive inhibitor of the Axl receptor

tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its

overexpression is implicated in the progression, metastasis, and therapeutic resistance of

various cancers.[2][3] SGI-7079 exerts its antitumor effects by blocking Axl-mediated signaling

pathways, such as NF-κB activation, thereby inhibiting tumor cell proliferation, migration, and

invasion.[1] These application notes provide detailed protocols for the use of SGI-7079 in

preclinical in vivo mouse models of cancer, including dosage, administration, and methods for

evaluating efficacy and pharmacodynamics.
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Parameter Details Reference

Drug SGI-7079 [1][4]

Mouse Models
NCr-nu/nu (nude) mice,

Syngeneic (BALB/c, C57BL/6)
[4][5]

Tumor Models

Non-Small Cell Lung Cancer

(NSCLC) Xenograft (A549),

Inflammatory Breast Cancer

Xenograft (SUM149), Ovarian

Cancer (ID8)

[1][5][6]

Dosage Range 10, 25, 50 mg/kg [5]

Recommended Dose 50 mg/kg [1][3]

Administration Route Oral gavage (p.o.) [1][4][5]

Dosing Schedule 5 days per week for 2 weeks [1][4]

Vehicle/Formulation 1

0.5%

hydroxypropylmethylcellulose

plus 0.1% Tween 80 in water

[3][4]

Vehicle/Formulation 2 0.1N citrate buffer [5]

Table 2: Summary of In Vivo Efficacy Data for Axl Inhibitors
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Mouse Model Cell Line
Treatment and
Dose

Tumor Growth
Inhibition (TGI)
/ Outcome

Reference

NSCLC

Xenograft
A549

SGI-7079 (10,

25, 50 mg/kg,

p.o.)

Dose-dependent

tumor growth

inhibition; 67%

inhibition at 50

mg/kg.

[5]

Inflammatory

Breast Cancer

Xenograft

SUM149
SGI-7079 (50

mg/kg, p.o.)

Significant

inhibition of

tumor growth

and prolonged

survival.

[1]

Ovarian Cancer
ID8 (syngeneic

C57BL/6)

SGI-7079 (dose

not specified)

Greater

antitumor effect

in

immunocompete

nt mice (median

survival 56 days)

vs. nude mice

(35.5 days).

[6]

BaF3/TEL-AXL

Xenograft
BaF3/TEL-AXL

Novel AXL

inhibitor (25, 50,

100 mg/kg/day,

p.o.)

TGI of 89.8%,

103.9%, and

104.8%,

respectively. No

obvious body

weight loss.

[7]

Note: Detailed tumor volume data over time for SGI-7079 is not readily available in the public

domain. The data for the novel AXL inhibitor is provided for context.
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Protocol 1: Preparation of SGI-7079 Formulation for Oral
Gavage
This protocol describes the preparation of a suspension of SGI-7079 in a vehicle composed of

0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80.

Materials:

SGI-7079 powder

Hydroxypropylmethylcellulose (HPMC), 400 cP

Tween 80 (Polysorbate 80)

Sterile deionized water

Magnetic stirrer and stir bar

Heated stir plate

Beakers

Graduated cylinders

Scale

Procedure:

Prepare the Vehicle: a. To prepare 100 mL of 0.5% HPMC solution, heat approximately 30

mL of sterile deionized water to 70-80°C on a heated stir plate. b. In a separate beaker,

weigh out 0.5 g of HPMC. c. Slowly add the HPMC powder to the heated water while stirring

continuously to create a homogenous suspension. d. Remove the beaker from the heat and

add 69.9 mL of cold sterile deionized water. e. Continue stirring in a cold water bath or at 4°C

until the solution becomes clear. This may take several hours or can be left overnight. f. Add

0.1 mL of Tween 80 to the clear HPMC solution and mix thoroughly.

Prepare the SGI-7079 Suspension: a. Weigh the required amount of SGI-7079 powder to

achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a mouse
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receiving 0.2 mL, the concentration would be 1 mg/mL). b. Add a small amount of the vehicle

to the SGI-7079 powder and triturate to form a uniform paste. c. Gradually add the remaining

vehicle to the paste while vortexing or stirring to ensure a homogenous suspension. d.

Prepare the suspension fresh daily and keep it stirring during dosing to prevent settling.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse
Model
This protocol outlines a typical efficacy study using SGI-7079 in a subcutaneous xenograft

model, such as A549 NSCLC or SUM149 inflammatory breast cancer.

Materials:

6-8 week old female athymic nude mice (e.g., NCr-nu/nu).

Cancer cell line of interest (e.g., A549 or SUM149).

Sterile PBS.

Matrigel (optional, can improve tumor take rate).

SGI-7079 formulation and vehicle control.

Calipers for tumor measurement.

Animal scale.

Oral gavage needles.

Procedure:

Tumor Cell Implantation: a. Culture cancer cells to ~80% confluency. b. Harvest cells by

trypsinization, wash with sterile PBS, and determine cell viability (should be >95%). c.

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration

of 5 x 107 cells/mL. d. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells)

into the flank of each mouse.
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Tumor Growth Monitoring and Group Randomization: a. Monitor tumor growth by measuring

the length and width of the tumors with calipers 2-3 times per week. b. Calculate tumor

volume using the formula: Volume = (Length x Width2) / 2. c. When tumors reach an average

volume of 100-200 mm3, randomize the mice into treatment and control groups (n=6-10

mice per group).

Drug Administration: a. Administer SGI-7079 (e.g., 10, 25, or 50 mg/kg) or vehicle control via

oral gavage once daily, 5 days a week, for 2 weeks.[1][4] b. The volume of administration is

typically 100-200 µL per mouse.

Efficacy and Toxicity Assessment: a. Continue to measure tumor volume 2-3 times per week

throughout the study. b. Monitor the body weight of the mice 2-3 times per week as an

indicator of toxicity.[4] A body weight loss of >15-20% is often considered a sign of significant

toxicity. c. At the end of the study (e.g., when control tumors reach a predetermined size or

after a set number of days), euthanize the mice. d. Excise the tumors, weigh them, and

process them for further analysis (e.g., pharmacodynamics).

Protocol 3: Pharmacodynamic Analysis of Axl Inhibition
in Tumor Tissue
This protocol describes the assessment of Axl phosphorylation in tumor tissue by Western

blotting to confirm the target engagement of SGI-7079.

Materials:

Excised tumor tissue.

RIPA lysis buffer with protease and phosphatase inhibitors.

Tissue homogenizer.

BCA protein assay kit.

SDS-PAGE gels and running buffer.

PVDF membrane.
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Transfer buffer and system.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Primary antibodies:

Phospho-Axl (Tyr702) antibody (e.g., Cell Signaling Technology #5724).[2]

Total Axl antibody.

β-actin or GAPDH antibody (loading control).

HRP-conjugated secondary antibody.

ECL detection reagent.

Imaging system.

Procedure:

Protein Extraction: a. Snap-freeze excised tumors in liquid nitrogen and store at -80°C. b.

Homogenize a small piece of the frozen tumor tissue in ice-cold RIPA buffer. c. Centrifuge

the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the

protein concentration using a BCA assay.

Western Blotting: a. Denature 20-30 µg of protein from each tumor lysate by boiling in

Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d.

Incubate the membrane with the primary antibody against Phospho-Axl (Tyr702) overnight at

4°C, following the manufacturer's recommended dilution. e. Wash the membrane with TBST

and then incubate with the HRP-conjugated secondary antibody for 1 hour at room

temperature. f. Wash the membrane again and develop the blot using an ECL reagent. g.

Capture the chemiluminescent signal using an imaging system. h. Strip the membrane and

re-probe for total Axl and a loading control to normalize the phospho-Axl signal.
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Caption: Axl signaling pathway and the inhibitory action of SGI-7079.
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Caption: Experimental workflow for SGI-7079 in a mouse xenograft model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b610817?utm_src=pdf-body-img
https://www.benchchem.com/product/b610817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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